DV-7028

Catalog No.
S006370
CAS No.
133364-63-3
M.F
C25H29FN4O7
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DV-7028

CAS Number

133364-63-3

Product Name

DV-7028

IUPAC Name

(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione

Molecular Formula

C25H29FN4O7

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GVSYIVYQDRVBAL-BTJKTKAUSA-N

SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Synonyms

3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate, DV 7028, DV-7028

Canonical SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound 3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DV-7028 hydrochloride is a selective antagonist of the 5-hydroxytryptamine 2A receptor, commonly referred to as the 5-HT2A receptor. This compound is notable for its antithrombotic properties, making it a subject of interest in cardiovascular research. Its primary function involves inhibiting serotonin-induced responses, particularly in the context of platelet aggregation and vascular tone regulation. The compound has demonstrated potential in preventing arterial thrombus formation, which can lead to significant cardiovascular events .

, including:

  • Oxidation: Under specific conditions, DV-7028 can be oxidized to form various oxidized derivatives.
  • Reduction: This compound can undergo reduction reactions that modify its functional groups.
  • Substitution: Substitution reactions allow for the introduction or replacement of functional groups within the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of DV-7028 hydrochloride is primarily linked to its role as a 5-HT2A receptor antagonist. By blocking this receptor, DV-7028 inhibits serotonin signaling pathways, which are crucial in regulating mood and vascular functions. Studies have shown that this compound significantly reduces serotonin-induced platelet aggregation and improves coronary blood flow, suggesting its potential therapeutic applications in treating cardiovascular diseases .

The synthesis of DV-7028 hydrochloride involves multiple steps:

  • Formation of the Core Structure: This initial step typically involves condensation reactions to create the foundational structure of the compound.
  • Introduction of Functional Groups: Functional groups such as fluorobenzoyl and piperidinyl are introduced through substitution reactions.
  • Final Purification: Techniques such as recrystallization and chromatography are employed to purify the final product, achieving a purity level of ≥99% .

DV-7028 hydrochloride has diverse applications across various fields:

  • Scientific Research: It serves as a reference compound in studies involving 5-HT2A receptors.
  • Medical Research: Investigated for its potential to prevent arterial thrombosis and other cardiovascular conditions.
  • Pharmaceutical Development: Utilized in developing new drugs targeting serotonin pathways .

Studies on DV-7028 hydrochloride have focused on its interactions with the 5-HT2A receptor and its effects on serotonin signaling. The compound's ability to inhibit serotonin-induced responses has implications for understanding its role in platelet function and cardiovascular health. Research indicates that DV-7028 can significantly alter physiological responses mediated by serotonin, providing insights into potential therapeutic strategies for cardiovascular diseases .

Several compounds share structural or functional similarities with DV-7028 hydrochloride. Notable examples include:

Compound NameMechanism of ActionUnique Features
VUF 8430Histamine receptor agonistFocus on immune response modulation
ClozapineAtypical antipsychotic; 5-HT2A antagonistUsed primarily in psychiatric treatment
KetanserinSelective 5-HT2A antagonistPrimarily used for hypertension

DV-7028 hydrochloride stands out due to its specific focus on cardiovascular applications and its selective antagonism at the 5-HT2A receptor without significant affinity for other serotonin receptors like 5-HT1A or 5-HT1B . This selectivity may confer unique therapeutic advantages in managing conditions related to serotonin dysregulation while minimizing side effects associated with broader receptor activity.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

516.20202744 g/mol

Monoisotopic Mass

516.20202744 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-02-18

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